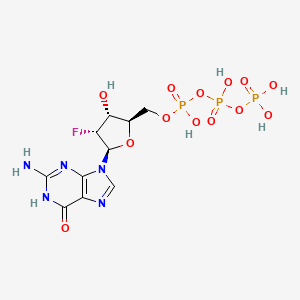
2'-Fluoro-2'-deoxyguanosine-5'-triphosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is a modified nucleotide analog that has a fluorine atom substituted at the 2’ position of the deoxyribose sugar. This compound is used extensively in biochemical and molecular biology research due to its unique properties, which include increased stability and resistance to enzymatic degradation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate typically involves the fluorination of 2’-deoxyguanosine followed by phosphorylation. The fluorination step can be achieved using various fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor. The phosphorylation step involves the use of phosphorylating agents like phosphorus oxychloride (POCl3) or phosphoramidite chemistry.
Industrial Production Methods
Industrial production of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves large-scale synthesis using automated synthesizers and high-throughput purification techniques. The process is optimized for high yield and purity, often employing chromatographic methods for purification and quality control.
Chemical Reactions Analysis
Types of Reactions
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can participate in nucleophilic substitution reactions.
Phosphorylation: The triphosphate group can be modified or extended through phosphorylation reactions.
Common Reagents and Conditions
Fluorination: Diethylaminosulfur trifluoride (DAST), Deoxo-Fluor.
Phosphorylation: Phosphorus oxychloride (POCl3), phosphoramidite reagents.
Major Products
The major products formed from these reactions include various phosphorylated derivatives and modified nucleotides that can be used in further biochemical applications.
Scientific Research Applications
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleic acids.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential use in antiviral and anticancer therapies.
Industry: Utilized in the production of diagnostic reagents and molecular biology kits.
Mechanism of Action
The mechanism of action of 2’-Fluoro-2’-deoxyguanosine-5’-triphosphate involves its incorporation into DNA or RNA strands during polymerase reactions. The presence of the fluorine atom at the 2’ position enhances the stability of the nucleotide and increases resistance to enzymatic degradation. This modification can affect the overall structure and function of the nucleic acid, leading to potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 2’-Fluoro-2’-deoxycytidine-5’-triphosphate
- 2’-Fluoro-2’-deoxyadenosine-5’-triphosphate
- 2’-Fluoro-2’-deoxythymidine-5’-triphosphate
Uniqueness
2’-Fluoro-2’-deoxyguanosine-5’-triphosphate is unique due to its specific incorporation into guanine-rich regions of nucleic acids, which can influence the stability and function of the resulting DNA or RNA. Its resistance to enzymatic degradation makes it particularly valuable in therapeutic and diagnostic applications.
Properties
Molecular Formula |
C10H15FN5O13P3 |
|---|---|
Molecular Weight |
525.17 g/mol |
IUPAC Name |
[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-4-fluoro-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15FN5O13P3/c11-4-6(17)3(1-26-31(22,23)29-32(24,25)28-30(19,20)21)27-9(4)16-2-13-5-7(16)14-10(12)15-8(5)18/h2-4,6,9,17H,1H2,(H,22,23)(H,24,25)(H2,19,20,21)(H3,12,14,15,18)/t3-,4-,6-,9-/m1/s1 |
InChI Key |
KYEUAYQSPABKRL-DXTOWSMRSA-N |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)F)N=C(NC2=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


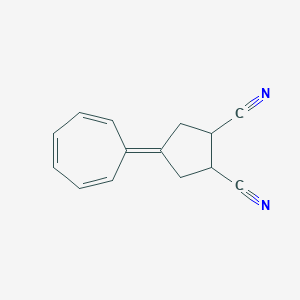
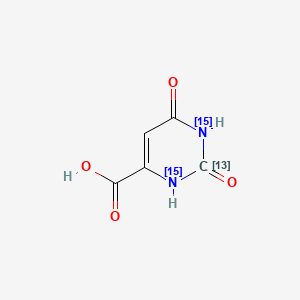
![benzo[c]phenanthrene;4-iodo-2,5,7-trinitrofluoren-9-one](/img/structure/B14754891.png)
![3-Oxa-1,5,6,8-tetraazabicyclo[3.2.2]nonane](/img/structure/B14754893.png)
![[(2R)-2-(6-benzamidopurin-9-yl)-2-[(2R)-1-[bis(4-methoxyphenyl)-phenylmethoxy]-3-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxypropan-2-yl]oxyethyl] benzoate](/img/structure/B14754894.png)
![N-[2-Amino-5-(diethylamino)phenyl]acetamide](/img/structure/B14754898.png)
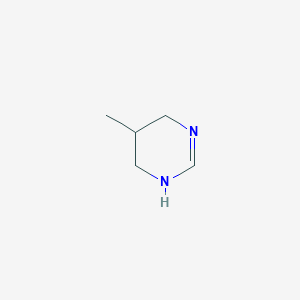
![6-Chloro-5-methoxybenzo[d]isoxazole](/img/structure/B14754906.png)
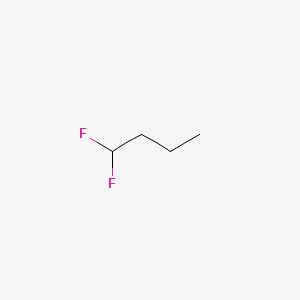
![(1R,5S)-N-cyclopropyl-7-[4-[2-(2,6-dichloro-4-methylphenoxy)ethoxy]phenyl]-N-[(2,3-dimethylphenyl)methyl]-3,9-diazabicyclo[3.3.1]non-6-ene-6-carboxamide;methanesulfonic acid](/img/structure/B14754914.png)
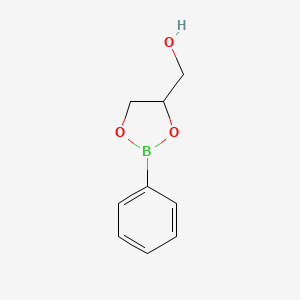
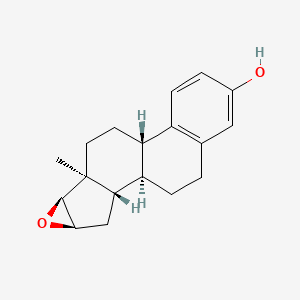
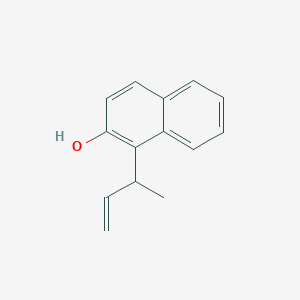
![2,2'-(Ethane-1,2-diyl)bis[4-(chloromethyl)-1,3-dioxolane]](/img/structure/B14754942.png)
